molecular formula C13H12N2O2S B3011507 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1455910-92-5

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B3011507
CAS No.: 1455910-92-5
M. Wt: 260.31
InChI Key: YAEIWACWBXDTNJ-UHFFFAOYSA-N
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Description

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid (CAS# 1455910-92-5) is a high-purity chemical building block with a molecular formula of C13H12N2O2S and a molecular weight of 260.31 g/mol . This compound features a hybrid scaffold incorporating both a 1-methyl-2,3-dihydro-1H-indole moiety and a 1,3-thiazole-4-carboxylic acid group. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide distribution in synthetic and natural products with diverse biological activities, including anti-inflammatory, antioxidant, and antihyperuricemic effects . Compounds based on the indole-thiazole scaffold are of significant interest in pharmacological research, particularly in the development of novel therapies for hyperuricemia and gout . Research into structurally related analogs has identified potent dual-target inhibitors that act on both urate transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption in the kidneys, and xanthine oxidase (XO), a key enzyme in uric acid production . This dual mechanism of action represents a promising strategy for achieving enhanced hypouricemic effects. As such, this compound serves as a valuable intermediate for medicinal chemists exploring new chemical entities within this therapeutic area. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-15-5-4-8-6-9(2-3-11(8)15)12-14-10(7-18-12)13(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEIWACWBXDTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.

Comparison with Similar Compounds

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Replaces the dihydroindole group with a 4-methylphenyl ring.
  • Activity : Demonstrated strong binding to AgrA (ΔG = -7.1 kcal/mol) in docking studies, suggesting efficacy as a quorum-sensing inhibitor .
  • Synthesis : Likely synthesized via cyclocondensation of thioamide precursors with α-haloketones, analogous to methods in .

(Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid

  • Structure: Features a thiazolidinone ring (vs. thiazole) with an exocyclic indole-methylene group.
  • Key Differences: The thiazolidinone core introduces a sulfur atom and a ketone, altering electronic properties and hydrogen-bonding capacity.
  • Activity : High-yield synthesis (83–99%) and thermal stability (m.p. 226–278°C) were reported, though biological data are unspecified .

2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Substitutes dihydroindole with a methylpyrazole group.
  • Key Differences : Pyrazole’s smaller size and nitrogen-rich structure may enhance solubility but reduce hydrophobic interactions.
  • Commercial Availability: Available from Santa Cruz Biotechnology (sc-334573), indicating established synthetic protocols .

Data Tables

Table 1. Comparative Analysis of Thiazole-Carboxylic Acid Derivatives

Compound Name Core Structure Substituent m.p. (°C) Key Biological Activity Reference
2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid Thiazole 1-Methyl-dihydroindole N/A Potential AgrA inhibition
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid Thiazole 4-Methylphenyl N/A AgrA inhibitor (ΔG = -7.1 kcal/mol)
(Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid Thiazolidinone Indole-methylene 226–278 High synthetic yield (83–99%)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Thiazole 3-Chlorophenyl 206–207 Commercial availability

Table 2. Binding Energies of AgrA Inhibitors

Compound Name Binding Energy (ΔG, kcal/mol) Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid -7.1
4-Phenoxyphenol -3.6
9 H-Xanthene-9-carboxylic acid -4.1

Biological Activity

2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound's structure consists of an indole moiety linked to a thiazole ring with a carboxylic acid functional group. This unique combination contributes to its biological properties.

Structural Formula

  • Molecular Formula : C12H12N2O2S
  • SMILES Notation : CN1CC=C(C2=C1C(=CN=C2)S(=O)(=O)O)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in treating different diseases.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for this activity.

Cell Line IC50 (µM) Reference
Human glioblastoma U251< 10
Human melanoma WM793< 20
A-431 (epidermoid carcinoma)< 15

Case Study : A study investigated the structure-activity relationship (SAR) of thiazole derivatives, concluding that specific substitutions on the thiazole and indole rings enhance anticancer activity. For instance, the introduction of halogen groups significantly increased potency against cancer cells .

Antimicrobial Activity

Thiazoles are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.008 µg/mL
Escherichia coli0.015 µg/mL

In one study, derivatives of thiazoles demonstrated higher antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, suggesting a promising alternative for treating resistant bacterial infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis and inhibiting protein synthesis, it effectively reduces bacterial growth.

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